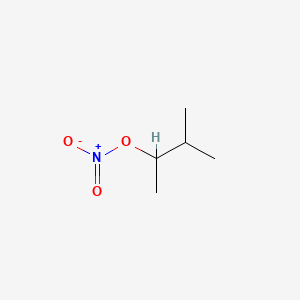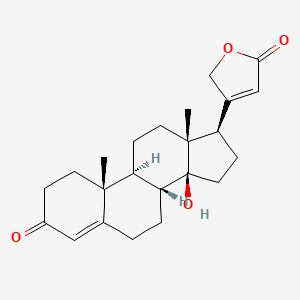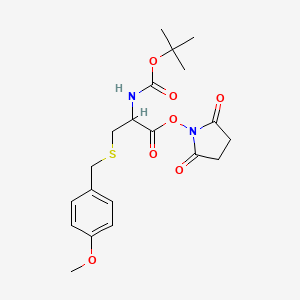
Trisodium triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium triiodide is a chemical compound composed of three iodine atoms and three sodium atoms. It is known for its distinctive red color in solution and is often used in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium triiodide can be synthesized by combining iodine with sodium iodide in an aqueous solution. The reaction is as follows: [ \text{I}_2 + \text{NaI} \rightarrow \text{NaI}_3 ] In this reaction, iodine acts as a Lewis acid, and sodium iodide acts as a Lewis base, forming the triiodide ion (I₃⁻) in the process .
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature and concentration, to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Trisodium triiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form iodide ions.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reducing Agents: Sodium thiosulfate, ascorbic acid.
Solvents: Aqueous solutions, organic solvents like ethanol.
Major Products Formed:
Oxidation: Formation of iodine pentoxide (I₂O₅).
Reduction: Formation of iodide ions (I⁻).
Substitution: Formation of various halogenated compounds.
Scientific Research Applications
Trisodium triiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in staining techniques and as an antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial formulations and wound care.
Industry: Utilized in the production of disinfectants and antiseptics
Mechanism of Action
The mechanism of action of trisodium triiodide involves the release of iodine, which interacts with microbial cell components, leading to their denaturation and death. The iodine atoms disrupt protein structures by oxidizing thiol groups in cysteine and methionine residues, preventing hydrogen bonding between amino acids .
Comparison with Similar Compounds
Nitrogen Triiodide (NI₃): An explosive compound used in demonstration reactions.
Phosphorus Triiodide (PI₃): Used in organic synthesis for converting alcohols to alkyl iodides.
Uniqueness: Trisodium triiodide is unique due to its stability in aqueous solutions and its ability to release iodine in a controlled manner, making it suitable for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
120471-84-3 |
|---|---|
Molecular Formula |
I3Na3 |
Molecular Weight |
449.6827 g/mol |
IUPAC Name |
trisodium;triiodide |
InChI |
InChI=1S/3HI.3Na/h3*1H;;;/q;;;3*+1/p-3 |
InChI Key |
YFPFNQMIZPDQRR-UHFFFAOYSA-K |
Canonical SMILES |
[Na+].[Na+].[Na+].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


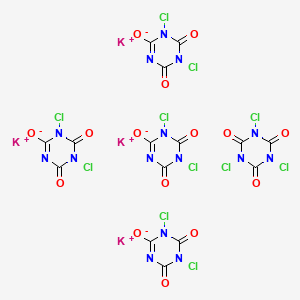
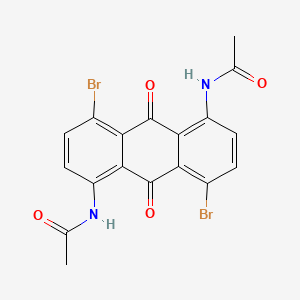
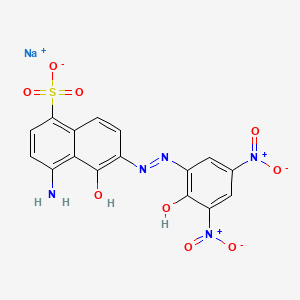

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
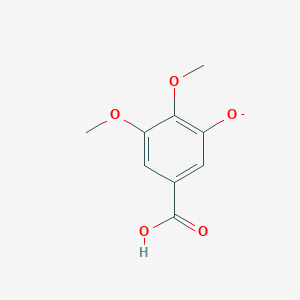
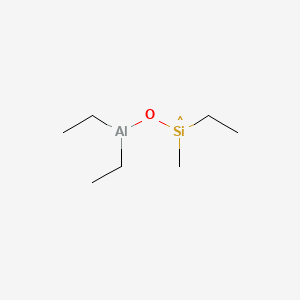
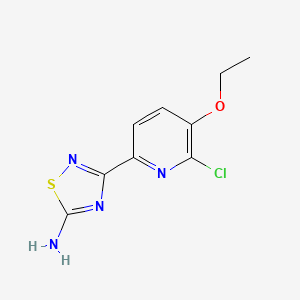

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)

